molecular formula C63H99FN12O25Si B10860804 Flotufolastat F-18 CAS No. 2305060-41-5

Flotufolastat F-18

Cat. No.: B10860804
CAS No.: 2305060-41-5
M. Wt: 1470.6 g/mol
InChI Key: QMGJNAVROCDAIW-MQNQVPOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flotufolastat F-18, marketed under the brand name Posluma, is a radioactive diagnostic agent used in positron emission tomography (PET) imaging for prostate cancer. It is specifically designed to target prostate-specific membrane antigen (PSMA) positive lesions in men with prostate cancer, either with suspected metastasis or recurrence based on elevated serum prostate-specific antigen (PSA) levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flotufolastat F-18 is synthesized by labeling a PSMA-targeting ligand with the radioisotope fluorine-18. The synthesis involves the following steps:

    Preparation of the PSMA-targeting ligand: The ligand is synthesized through a series of chemical reactions involving the coupling of various organic molecules.

    Radiolabeling with fluorine-18: The ligand is then labeled with fluorine-18, a positron-emitting radionuclide, through a nucleophilic substitution reaction.

Industrial Production Methods: The industrial production of this compound involves the use of automated synthesis modules to ensure high purity and reproducibility. The process includes:

    Cyclotron production of fluorine-18: Fluorine-18 is produced by bombarding oxygen-18 enriched water with protons.

    Automated synthesis: The PSMA-targeting ligand is radiolabeled with fluorine-18 using an automated synthesis module.

Mechanism of Action

Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) expressed on prostate cancer cells. The fluorine-18 group in this compound is a positron-emitting radionuclide that can be detected using positron emission tomography (PET). Upon binding to PSMA, this compound is internalized by the cancer cells, allowing for the visualization of PSMA-positive lesions during PET imaging .

Comparison with Similar Compounds

Properties

Flotufolastat F-18 binds to the prostate-specific membrane antigen (PSMA) (IC50 = 4.4 nM) expressed on cells, including prostate cancer cells. The fluorine-18 group in flotufolastat F-18 is a ß+ emitting radionuclide that can be detected using positron emission tomography (PET). Since prostate cancer cells overexpress PSMA and flotufolastat F-18 is internalized by cells, this radioactive agent can be used for the diagnostic imaging of prostate cancer patients. Compared to morphologic imaging, such as computerized tomography (CT) scans and magnetic resonance imaging (MRI), the use of PET targeting PSMA is a superior technique for the localization of recurrent disease or primary node (N) staging.

CAS No.

2305060-41-5

Molecular Formula

C63H99FN12O25Si

Molecular Weight

1470.6 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-4-[[(1R)-1-carboxy-4-[[4-[[(5R)-5-carboxy-5-[[(2R)-2-[[(4S)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]-3-[[4-[ditert-butyl(fluoranyl)silyl]benzoyl]amino]propanoyl]amino]pentyl]amino]-4-oxobutanoyl]amino]butyl]amino]-4-oxobutyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C63H99FN12O25Si/c1-62(2,3)102(64,63(4,5)6)39-14-12-38(13-15-39)54(89)67-34-44(69-49(80)20-18-45(60(99)100)76-32-30-74(36-52(85)86)28-26-73(35-51(83)84)27-29-75(31-33-76)37-53(87)88)55(90)70-41(57(93)94)10-7-8-24-65-46(77)21-22-47(78)66-25-9-11-40(56(91)92)68-48(79)19-16-42(58(95)96)71-61(101)72-43(59(97)98)17-23-50(81)82/h12-15,40-45H,7-11,16-37H2,1-6H3,(H,65,77)(H,66,78)(H,67,89)(H,68,79)(H,69,80)(H,70,90)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,91,92)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H2,71,72,101)/t40-,41-,42+,43+,44-,45+/m1/s1/i64-1

InChI Key

QMGJNAVROCDAIW-MQNQVPOESA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NC[C@H](C(=O)N[C@H](CCCCNC(=O)CCC(=O)NCCC[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CC[C@@H](C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)[18F]

Canonical SMILES

CC(C)(C)[Si](C1=CC=C(C=C1)C(=O)NCC(C(=O)NC(CCCCNC(=O)CCC(=O)NCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(C(=O)O)N2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O)(C(C)(C)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.